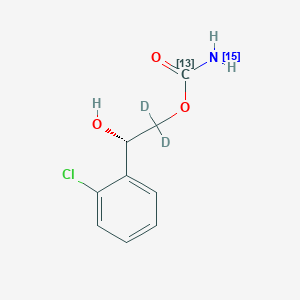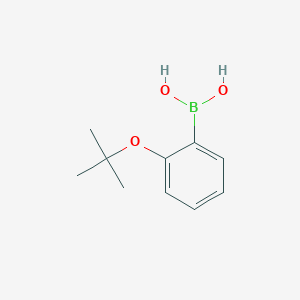
2-Hydroxy-5-methylphenyl hexopyranosiduronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-5-methylphenyl hexopyranosiduronic acid is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a hexopyranosiduronic acid moiety attached to a 2-hydroxy-5-methylphenyl group. The presence of both hydroxyl and methyl groups in its structure contributes to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methylphenyl hexopyranosiduronic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of hydroxyl groups, followed by the introduction of the hexopyranosiduronic acid moiety through glycosylation reactions. The final step often involves deprotection to yield the desired compound. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using automated reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and cost-effectiveness. Purification processes such as crystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-Hydroxy-5-methylphenyl hexopyranosiduronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups.
Substitution: The methyl and hydroxyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
2-Hydroxy-5-methylphenyl hexopyranosiduronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it useful in studying enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Hydroxy-5-methylphenyl hexopyranosiduronic acid involves its interaction with specific molecular targets. The hydroxyl and methyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound can participate in various biochemical pathways, influencing cellular processes and metabolic functions.
類似化合物との比較
Similar Compounds
2-Hydroxy-5-methylphenyl hexopyranosiduronic acid derivatives: These compounds have similar structures but with different substituents on the phenyl or hexopyranosiduronic acid moieties.
Other hydroxyphenyl hexopyranosiduronic acids: Compounds with different positions of hydroxyl and methyl groups on the phenyl ring.
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes.
特性
CAS番号 |
117591-51-2 |
|---|---|
分子式 |
C13H16O8 |
分子量 |
300.26 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-hydroxy-5-methylphenoxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C13H16O8/c1-5-2-3-6(14)7(4-5)20-13-10(17)8(15)9(16)11(21-13)12(18)19/h2-4,8-11,13-17H,1H3,(H,18,19)/t8-,9-,10+,11-,13+/m0/s1 |
InChIキー |
UQDOAPRFPPMAOO-XPORZQOISA-N |
異性体SMILES |
CC1=CC(=C(C=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
正規SMILES |
CC1=CC(=C(C=C1)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


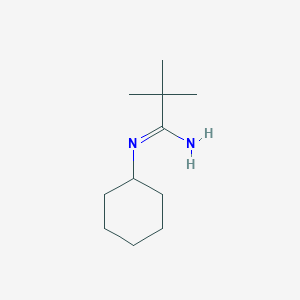

![(2S,4S)-2-[[[(2R)-2-amino-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13442792.png)
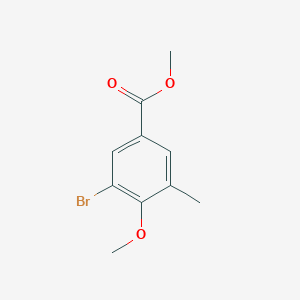
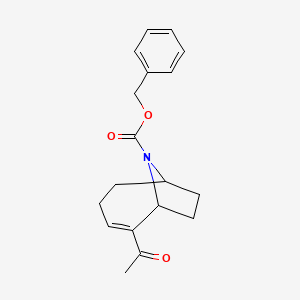
![7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13442805.png)
![methyl (E)-7-[(1R,2R,3R,5S)-5-hydroxy-3-(oxan-2-yloxy)-2-[(E,3S,5S)-3-(oxan-2-yloxy)-5-(trideuteriomethyl)non-1-enyl]cyclopentyl]hept-2-enoate](/img/structure/B13442816.png)
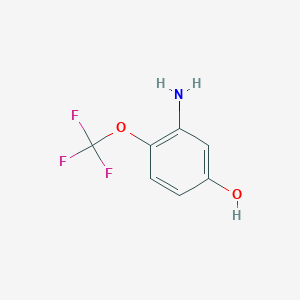
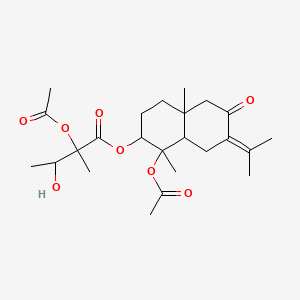
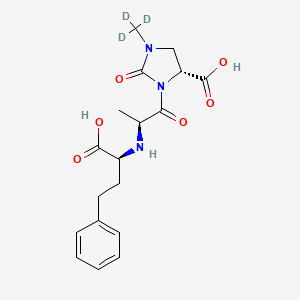
![2-(Acetoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinoline 5-oxide](/img/structure/B13442838.png)
